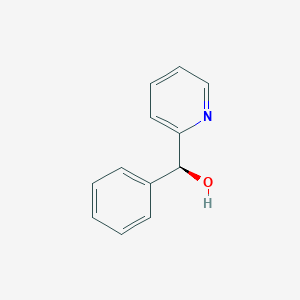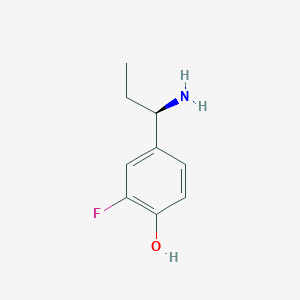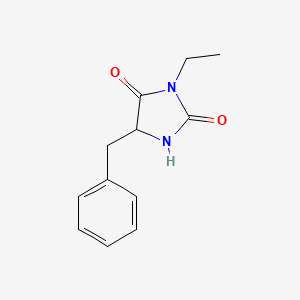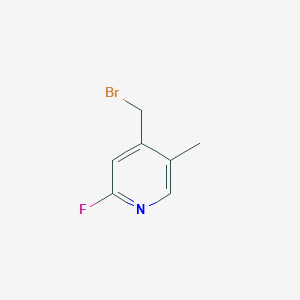
(S)-phenyl(pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-phenyl(pyridin-2-yl)methanol” is a chiral organic compound with the following structural formula:
This compound
It consists of a phenyl group (C₆H₅) attached to a pyridine ring (C₅H₄N) via a methanol (CH₃OH) linker. The stereochemistry is specified as “(S),” indicating that the substituents are arranged in a specific spatial orientation.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of “(S)-phenyl(pyridin-2-yl)methanol.” Here are a couple of common methods:
-
Asymmetric Reduction of Pyridine Ketone:
- Start with a pyridine ketone (e.g., 2-pyridone).
- Perform asymmetric reduction using a chiral reducing agent (e.g., chiral borohydride or chiral metal catalysts).
- The resulting product is “this compound.”
-
Resolution of Racemic Mixture:
- Obtain a racemic mixture of the compound.
- Resolve it into its enantiomers using chiral resolving agents (e.g., chiral acids or bases).
- Isolate the desired enantiomer.
Industrial Production
The industrial production of this compound typically involves large-scale asymmetric reduction or resolution processes. Enantioselective catalysts and efficient purification methods are employed to obtain high yields of the desired enantiomer.
Análisis De Reacciones Químicas
Reactions
“(S)-phenyl(pyridin-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ketone group to the alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or phenyl carbon.
Acylation: Reaction with acyl chlorides to form esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or PCC (pyridinium chlorochromate).
Reduction: Chiral reducing agents (e.g., borohydrides) or metal catalysts (e.g., rhodium complexes).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of Lewis acids.
Acylation: Acyl chlorides (e.g., acetyl chloride) with a base (e.g., pyridine).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various substituted derivatives.
Aplicaciones Científicas De Investigación
“(S)-phenyl(pyridin-2-yl)methanol” finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use as a ligand for drug discovery.
Catalysis: Asymmetric catalysis in various reactions.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific protein targets or enzymes.
- As a catalyst, it participates in enantioselective transformations.
Comparación Con Compuestos Similares
“(S)-phenyl(pyridin-2-yl)methanol” stands out due to its unique combination of a phenyl group and a pyridine ring. Similar compounds include other chiral alcohols, such as ®-phenyl(pyridin-2-yl)methanol, which have distinct stereochemistry.
: Reference: Example reference
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(S)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m0/s1 |
Clave InChI |
UYESUYBXKHPUDU-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)


![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)


![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)





![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)
